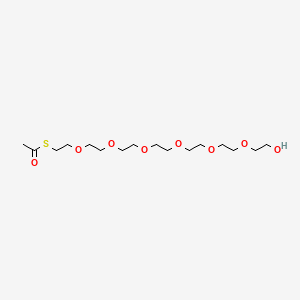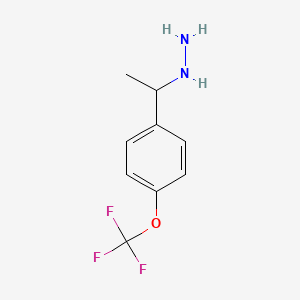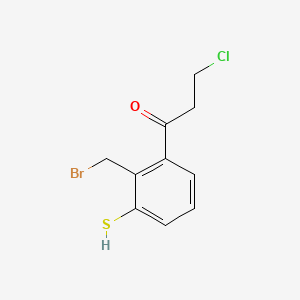
1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
準備方法
The synthesis of 1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound followed by thiolation and chlorination steps. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as sodium bromide and sulfur-containing compounds . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
化学反応の分析
1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium thiolate.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The carbonyl group in the chloropropanone moiety can undergo nucleophilic addition reactions.
Common reagents used in these reactions include sodium bromide, sulfur-containing compounds, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity with thiol groups makes it useful in studying protein interactions and enzyme functions.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one involves its interaction with nucleophiles and electrophiles. The bromomethyl group can act as an electrophile, reacting with nucleophiles to form new carbon-sulfur or carbon-carbon bonds. The mercapto group can participate in redox reactions, influencing the compound’s reactivity and stability .
類似化合物との比較
Similar compounds include:
2-Bromomethyl-1,3-dioxolane: Shares the bromomethyl group but differs in the rest of the structure.
2,2-Bis(bromomethyl)-1,3-propanediol: Contains two bromomethyl groups and a diol moiety.
特性
分子式 |
C10H10BrClOS |
|---|---|
分子量 |
293.61 g/mol |
IUPAC名 |
1-[2-(bromomethyl)-3-sulfanylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c11-6-8-7(9(13)4-5-12)2-1-3-10(8)14/h1-3,14H,4-6H2 |
InChIキー |
WTZOPKKYWDHLEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)S)CBr)C(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


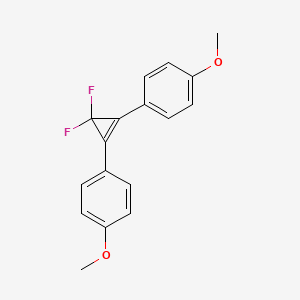
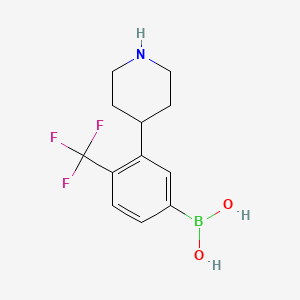
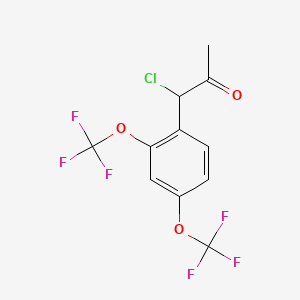
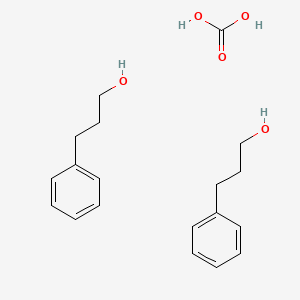
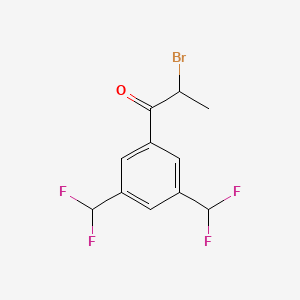
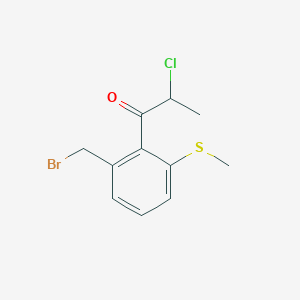
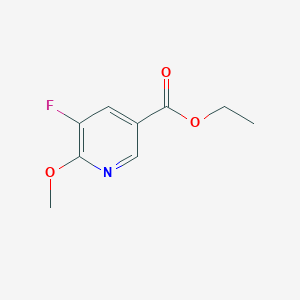
![(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)


![methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate](/img/structure/B14072607.png)
